(5-Indolyl)trimethylammonium chloride
Description
(5-Indolyl)trimethylammonium chloride is a quaternary ammonium compound (QAC) featuring an indole moiety linked to a trimethylammonium group. Indole derivatives are known for their roles in biochemical processes (e.g., serotonin precursors), implying that this compound may interact with biological systems uniquely compared to other QACs. This article compares its hypothetical properties with structurally similar trimethylammonium chloride derivatives, emphasizing functional group effects, applications, and research findings.
Properties
CAS No. |
6844-32-2 |
|---|---|
Molecular Formula |
C11H15ClN2 |
Molecular Weight |
210.70 g/mol |
IUPAC Name |
1H-indol-5-yl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C11H15N2.ClH/c1-13(2,3)10-4-5-11-9(8-10)6-7-12-11;/h4-8,12H,1-3H3;1H/q+1;/p-1 |
InChI Key |
KLBQCVFFMIRGEX-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)C1=CC2=C(C=C1)NC=C2.[Cl-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key differences among trimethylammonium chloride derivatives, focusing on structural features, applications, and biological activities.
Table 1: Comparative Analysis of Trimethylammonium Chloride Derivatives
Key Findings from Comparative Studies
Biological Activity
- Plant Growth Regulation : 2-Chloroethyl derivatives (e.g., 2-chloroethyl trimethylammonium chloride) suppress vegetative growth and enhance flowering, contrasting with gibberellin’s elongation effects .
- Antibacterial Efficacy : QACs with polymerizable groups (e.g., PMEATCL) exhibit >98% inhibition against Gram-positive and Gram-negative bacteria due to cationic surface interactions .
Structural Influences on Applications
- Hydrophilic vs. Hydrophobic Groups : Hydroxyethyl (choline) and epoxide (glycidyl) groups enhance water solubility for biomedical uses, while long alkyl chains (soytrimonium, methyltrioctyl) improve surfactant properties .
- Reactive Functional Groups : Epoxide and methacrylate groups enable covalent bonding in polymer matrices, critical for durable antimicrobial coatings .
Synthesis and Stability
- Quaternization Reactions : Most derivatives are synthesized via alkylation of tertiary amines with chloro- or epoxy-substituted reagents (e.g., glycidyl trimethylammonium chloride reacting with chitosan) .
- Thermal Stability : Aromatic QACs (e.g., benzyltrimethylammonium chloride) decompose at higher temperatures (>100°C) than aliphatic variants .
Analytical Methods
- Capillary Electrophoresis (CE) : Effective for separating hydrolyzed QACs (e.g., 3-chloro-2-hydroxypropyl derivatives) in complex matrices .
- Ion-Pair HPLC : Validates CE results, ensuring accuracy in quantifying QACs .
Hypothetical Properties of (5-Indolyl)trimethylammonium Chloride
- Solubility : Less hydrophilic than choline chloride but more soluble than long-chain QACs due to the indole ring’s moderate polarity.
- Applications : Likely niche roles in drug delivery (indole’s biocompatibility) or as a fluorescent probe (indole’s UV activity).
Preparation Methods
Synthesis of 5-Aminoindole
5-Aminoindole serves as the precursor. It is typically synthesized via:
-
Nitration of indole : Directed nitration using mixed acids (HNO₃/H₂SO₄) at low temperatures yields 5-nitroindole.
-
Reduction of 5-nitroindole : Catalytic hydrogenation (H₂, Pd/C) or chemical reduction (Sn/HCl) converts the nitro group to an amine.
-
Dissolve indole (1.0 g) in concentrated H₂SO₄ (5 mL) at 0°C.
-
Add HNO₃ (0.5 mL) dropwise, stir for 2 h.
-
Quench with ice, isolate 5-nitroindole (yield: 65–70%).
-
Reduce with H₂ (1 atm) over Pd/C in ethanol to obtain 5-aminoindole (yield: 85–90%).
Exhaustive Methylation
5-Aminoindole undergoes methylation using methyl iodide (MeI) and silver oxide (Ag₂O):
-
Suspend 5-aminoindole (1.0 mmol) in dry THF.
-
Add MeI (3.0 mmol) and Ag₂O (1.2 mmol), reflux for 12 h.
-
Filter and concentrate to obtain the quaternary ammonium iodide.
-
Ion exchange with HCl/AgNO₃ yields this compound (yield: 70–75%).
Key Data :
Nucleophilic Aromatic Substitution (SNAr)
Electron-deficient indole derivatives undergo SNAr with trimethylamine. This method requires activating the indole ring at the 5-position.
Synthesis of 5-Chloroindole
5-Chloroindole is prepared via:
-
Chlorination : Direct chlorination using Cl₂ gas under pressure (1–4 atm) in CCl₄ at 70–120°C.
-
Diazotization : 5-Aminoindole is diazotized with NaNO₂/HCl, followed by treatment with CuCl.
-
Suspend 5-nitroindole (1.0 g) in CCl₄.
-
Bubble Cl₂ gas (3 atm) at 100°C for 10 h.
-
Isolate 5-chloroindole (yield: 80–86%).
Displacement with Trimethylamine
5-Chloroindole reacts with trimethylamine (TMA) under high pressure:
-
Mix 5-chloroindole (1.0 mmol) with TMA (3.0 mmol) in THF.
-
Heat at 120°C in a sealed tube for 24 h.
Key Data :
Pinner Reaction with 5-Cyanoindole
The Pinner reaction converts nitriles to imidate esters, which subsequently react with amines to form amidines or quaternary salts.
Synthesis of 5-Cyanoindole
5-Cyanoindole is prepared via:
-
Diazotize 5-aminoindole (1.0 mmol) with NaNO₂/HCl at –10°C.
-
Add CuCN (2.0 mmol), stir for 1 h.
-
Isolate 5-cyanoindole (yield: 70–75%).
Pinner Reaction and Quaternization
-
Treat 5-cyanoindole (1.0 mmol) with MeOH/HCl to form the imidate ester.
-
React with trimethylamine (2.0 mmol) in THF at 80°C for 6 h.
Key Data :
Electrochemical Synthesis in Deep Eutectic Solvents
Green chemistry approaches using deep eutectic solvents (DES) enhance reaction efficiency.
Procedure :
-
Prepare DES (ethylene glycol/choline chloride, 2:1).
-
Dissolve indole (2.0 mmol) and trimethylamine hydrochloride (1.0 mmol) in DES.
-
Apply 30 mA current using Pt/graphite electrodes at 80°C for 45 min.
-
Isolate product via aqueous workup (yield: 75–80%).
Key Data :
Comparative Analysis of Methods
| Method | Yield (%) | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Hofmann Methylation | 70–75 | Reflux, Ag₂O/MeI | High yield, straightforward | Requires 5-aminoindole precursor |
| SNAr | 60–65 | High pressure, TMA | Direct substitution | Harsh conditions, moderate yield |
| Pinner Reaction | 55–60 | MeOH/HCl, TMA | Utilizes nitrile intermediate | Multi-step, lower yield |
| Electrochemical | 75–80 | DES, 30 mA | Eco-friendly, rapid | Requires specialized equipment |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
